molecular formula C17H19N3O3S B2661054 4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide CAS No. 1351584-73-0

4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide

Cat. No. B2661054
CAS RN: 1351584-73-0
M. Wt: 345.42
InChI Key: JZLIYZNLJAEOOG-UHFFFAOYSA-N
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Description

4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide, also known as BMT-047, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of morpholine carboxamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide is not yet fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide in lab experiments is its diverse range of biological activities, which make it a potentially useful compound for studying various diseases and conditions. However, one limitation of using 4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Another potential direction is the investigation of the molecular mechanisms underlying 4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide's biological activities, which could lead to the development of more effective drugs based on this compound. Additionally, further studies are needed to determine the optimal dosage and administration of 4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide for different diseases and conditions.

Synthesis Methods

The synthesis of 4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide involves a multi-step process that includes the condensation of benzylamine with 4,5-dimethylthiazol-2-ylamine to form an intermediate product. This intermediate is then reacted with a morpholine-3-carboxylic acid derivative to yield the final product, 4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide.

Scientific Research Applications

4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 4-benzyl-N-(4,5-dimethylthiazol-2-yl)-5-oxomorpholine-3-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-12(2)24-17(18-11)19-16(22)14-9-23-10-15(21)20(14)8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLIYZNLJAEOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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